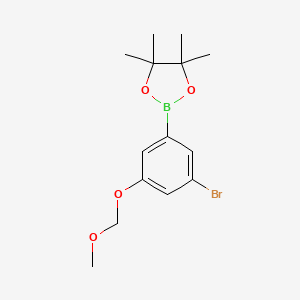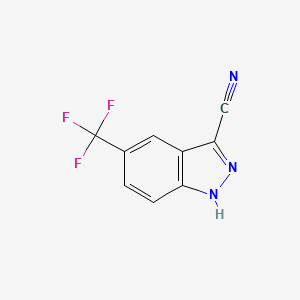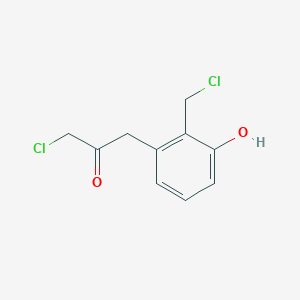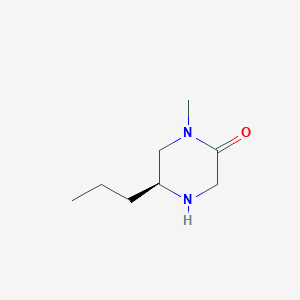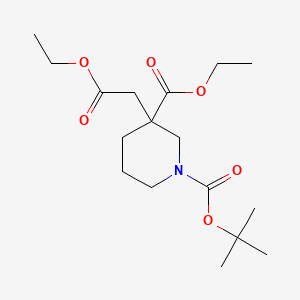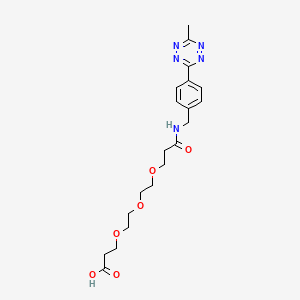
Methyltetrazine-amino-PEG3-CH2CH2COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-amino-PEG3-CH2CH2COOH is a compound that combines a methyltetrazine moiety with a polyethylene glycol (PEG) linker and a carboxylic acid functional group. This compound is known for its bioorthogonal properties, making it highly valuable in various scientific applications, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG3-CH2CH2COOH typically involves the following steps:
Formation of Methyltetrazine: The methyltetrazine moiety is synthesized through a series of reactions starting from commercially available precursors. This often involves the formation of a tetrazine ring through cycloaddition reactions.
PEG Linker Attachment: The PEG3 linker is then attached to the methyltetrazine moiety through amide bond formation. This step requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the carboxylic acid group on the PEG linker.
Introduction of Carboxylic Acid Group: Finally, the carboxylic acid group is introduced at the end of the PEG linker through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents .
化学反応の分析
Types of Reactions
Methyltetrazine-amino-PEG3-CH2CH2COOH undergoes various chemical reactions, including:
Bioorthogonal Reactions: The methyltetrazine moiety is known for its ability to participate in bioorthogonal reactions, particularly the inverse electron demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO) derivatives.
Substitution Reactions: The amino group on the PEG linker can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Substitution Reactions: These reactions may require the use of electrophiles such as alkyl halides or acyl chlorides, along with appropriate bases or catalysts.
Major Products Formed
Bioorthogonal Conjugates: The primary products formed from the IEDDA reaction are bioorthogonal conjugates, which are valuable for imaging and labeling applications.
Substituted Derivatives: Substitution reactions yield various substituted derivatives of this compound, depending on the electrophile used.
科学的研究の応用
Methyltetrazine-amino-PEG3-CH2CH2COOH has a wide range of scientific research applications:
作用機序
The primary mechanism of action of Methyltetrazine-amino-PEG3-CH2CH2COOH involves its participation in bioorthogonal reactions. The methyltetrazine moiety reacts with TCO derivatives through the IEDDA reaction, forming stable covalent bonds. This reaction is highly selective and occurs rapidly under physiological conditions, making it ideal for in vivo applications . The PEG linker enhances the solubility and biocompatibility of the compound, while the carboxylic acid group allows for further functionalization .
類似化合物との比較
Similar Compounds
Methyltetrazine-PEG3-amine: Similar to Methyltetrazine-amino-PEG3-CH2CH2COOH but lacks the carboxylic acid group.
Methyltetrazine-amido-PEG3-DBCO: Contains a dibenzocyclooctyne (DBCO) group instead of the carboxylic acid group.
Uniqueness
This compound is unique due to its combination of a methyltetrazine moiety, a PEG3 linker, and a carboxylic acid group. This combination provides the compound with enhanced solubility, biocompatibility, and the ability to participate in bioorthogonal reactions, making it highly versatile for various scientific applications .
特性
分子式 |
C20H27N5O6 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
3-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H27N5O6/c1-15-22-24-20(25-23-15)17-4-2-16(3-5-17)14-21-18(26)6-8-29-10-12-31-13-11-30-9-7-19(27)28/h2-5H,6-14H2,1H3,(H,21,26)(H,27,28) |
InChIキー |
HURINZSTZUOZTB-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-7-methyl-4-azaspiro[2.4]heptane](/img/structure/B14034722.png)
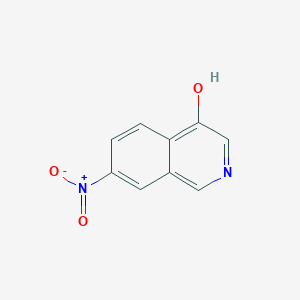
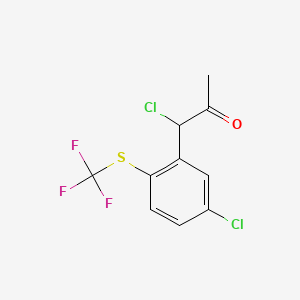
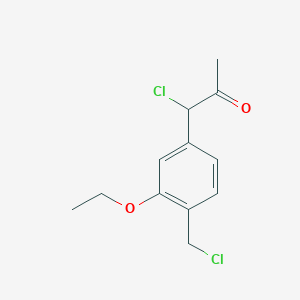

![exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B14034740.png)
